molecular formula C14H26O4<br>[CH2CH2CO2 (CH2)3CH3]2<br>C14H26O4 B094505 Dibutyl adipate CAS No. 105-99-7

Dibutyl adipate

Cat. No.: B094505
CAS No.: 105-99-7
M. Wt: 258.35 g/mol
InChI Key: XTJFFFGAUHQWII-UHFFFAOYSA-N
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Description

Dibutyl adipate, also known as adipic acid dibutyl ester, is an organic compound with the molecular formula C₁₄H₂₆O₄. It is a diester derived from the reaction between adipic acid and butyl alcohol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is also utilized in cosmetics as a skin conditioning agent and solvent.

Mechanism of Action

Target of Action

Dibutyl adipate (DBA) is primarily used as a plasticizer and a skin conditioning agent . As a plasticizer, it is used to produce a mixture with polyvinyl chloride (PVC), which forms soft gel type electro-active materials for soft robotic actuators and adaptive lenses . As a skin conditioning agent, it softens and smooths the skin by forming a protective barrier that helps retain moisture .

Mode of Action

DBA works by softening and smoothing the skin. It achieves this by forming a protective barrier on the skin that helps retain moisture . This action can prevent dryness and flakiness, resulting in a supple and comfortable complexion .

Biochemical Pathways

It’s known that dba is a synthetic ester resulting from the mixture of butyl alcohol and adipic acid . More research is needed to fully understand the biochemical pathways affected by DBA.

Pharmacokinetics

It’s known that dba is soluble in water and organic solvents , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of DBA’s action is the softening and smoothing of the skin. By forming a protective barrier on the skin, DBA helps retain moisture, preventing dryness and flakiness, and resulting in a supple and comfortable complexion . In the context of its use as a plasticizer, DBA softens and softens another substance, making it more pliable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBA. , which may affect its stability and efficacy in certain environments. Furthermore, some chemicals like DBA showed the potential to cause toxicity in aquatic species , indicating that its action and effects can vary depending on the environmental context.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl adipate is synthesized through the esterification of adipic acid with butyl alcohol. One common method involves using ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst under microwave conditions. This method is advantageous as it reduces reaction time and improves the esterification rate . Another method involves direct esterification followed by a refining process to obtain a high-purity product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting adipic acid with butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then subjected to distillation to remove excess butyl alcohol and water, resulting in the formation of this compound. The crude product is further refined using a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Dibutyl adipate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester group is exchanged with another alcohol.

Common Reagents and Conditions:

    Esterification: Adipic acid and butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Hydrolysis: this compound can be hydrolyzed back to adipic acid and butyl alcohol in the presence of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

    Transesterification: this compound can react with another alcohol in the presence of a catalyst (e.g., sodium methoxide) to form a different ester.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Adipic acid and butyl alcohol.

    Transesterification: A different ester depending on the alcohol used.

Comparison with Similar Compounds

Uniqueness: Dibutyl adipate is unique in its balance of properties, offering good plasticizing efficiency, low volatility, and compatibility with a wide range of polymers. Its use in adaptive lenses and soft robotics highlights its versatility and potential for innovative applications .

Properties

IUPAC Name

dibutyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-3-5-11-17-13(15)9-7-8-10-14(16)18-12-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFFFGAUHQWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2021866
Record name Dibutyl adipate
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Molecular Weight

258.35 g/mol
Source PubChem
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Physical Description

Liquid, COLOURLESS LIQUID.
Record name Hexanedioic acid, 1,6-dibutyl ester
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Record name DIBUTYL ADIPATE
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Boiling Point

183 °C
Record name DIBUTYL ADIPATE
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Flash Point

113 °C c.c.
Record name DIBUTYL ADIPATE
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Solubility

Solubility in water, g/100ml at 25 °C: 0.0035 (very poor)
Record name DIBUTYL ADIPATE
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Density

Relative density (water = 1): 0.96
Record name DIBUTYL ADIPATE
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Vapor Density

Relative vapor density (air = 1): 8.9
Record name DIBUTYL ADIPATE
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.021
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CAS No.

105-99-7
Record name Dibutyl adipate
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Record name DIBUTYL ADIPATE
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Melting Point

-38 °C
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Synthesis routes and methods

Procedure details

To a (2:1:2 mol) mixture of one mol (146 g) of adipic acid, 0.5 mol (45 g) of 1,3-butanediol and 1 mol (72 g) of n-butanol, were added 0.5 g of titanium tetrahydroxide and 60 ml of toluene, and dehydrating esterification was carried out. When acid value was decreased to 6 after 14 hours, 72 g (1 mol) of butanol was added and dehydrating esterification reaction was carried out until an acid value becomes 0.3. After a treatment for catalyst removal, distillation was carried out under reduced pressure to produce 65 g (about 25 mol%) of dibutyl adipate. Further 36 g (13 mol%) of ester-alcohol distillate fraction (160° C.-180° C./0.5 mmHg) was obtained. The yield of high boiling products was 128 g, 55% of the theoretical amount. Liquid chromatographic analysis results of these products showed that n=1 compound is less than the half and they are a mixture of total of 6 kinds of compounds including those with n=2 or greater. The bis-compound which distilled at 235° to 245° C./0.5 mmHg reduced pressure was 56 g which is only 24% of the calculated amount and the oligomer product was 72 g (produced in greater amount than bis-compound). By the addition of an excess amount of butanol, dehydrating esterification reaction is completed swiftly. However, ester interchange reaction occurred concurrently, and the terminals of the diol do not react and and an ester alcohol distillate fraction is formed. The diol is azeotropically distilled too. Although the composition of higher boiling products varies depending on reaction time, temperature, molar ratio, and the like, it was noted that the weight % of the bis compound never exceeded the half amount.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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